molecular formula C31H35ClN2O2RuS B8033616 RuCl(p-cymene)[(R,R)-Ts-DPEN]

RuCl(p-cymene)[(R,R)-Ts-DPEN]

Cat. No.: B8033616
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-AGEKDOICSA-M
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Description

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral ruthenium(II) complex widely employed in asymmetric transfer hydrogenation (ATH) and enantioselective reduction reactions. The catalyst comprises three key components:

  • p-cymene: A η⁶-coordinated aromatic ligand that stabilizes the metal center.
  • Chloride: A labile ligand facilitating substrate coordination.
  • (R,R)-Ts-DPEN: A chiral sulfonylated 1,2-diphenylethylenediamine ligand responsible for stereochemical control.

This complex is renowned for its ability to reduce ketones, imines, and α,β-unsaturated carbonyl compounds with high enantiomeric excess (ee) values (>90% in many cases) . Its efficacy stems from the rigid (R,R)-Ts-DPEN ligand, which creates a chiral environment around the ruthenium center, directing hydride transfer to specific substrate faces . Applications span pharmaceutical synthesis (e.g., tetrahydroisoquinolines, fluorinated diols) and natural product derivatization .

Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFNGPAYDKGCRB-AGEKDOICSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine) in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of automated reactors and purification systems to handle larger quantities of reactants and products .

Scientific Research Applications

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a complex organometallic compound featuring a ruthenium center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from p-toluenesulfonyl and diphenylethanediamine. It is used as a catalyst in various organic reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.

Applications in Chemistry

RuCl(p-cymene)[(R,R)-Ts-DPEN] is primarily used in chemistry as a catalyst in various organic reactions. It is particularly useful in asymmetric synthesis for producing enantiomerically pure compounds due to its chiral nature. Applications include:

  • Asymmetric Hydrogenation Reactions It is a chiral diamine ligand complexed with ruthenium and used for asymmetric hydrogenation reactions .
  • Transfer Hydrogenation RuCl(p-cymene)(TsDPEN) is used in the selective reduction of carbonyl groups in b, g-unsaturated a-alpha-ketoesters by transfer hydrogenation . It is also used in hydroxy arylaldehydes via Rap-Stoermer-enantioselective transfer hydrogenation .
  • Catalysis It can act as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions. The mechanism of action in catalytic reactions typically involves the coordination of substrates to the ruthenium center, which activates the substrates and facilitates their transformation into products. The chiral diamine ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions, ensuring the formation of enantiomerically pure products.
  • Synthesis of Chiral Compounds It is unique due to its chiral diamine ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
  • Hydrogenation It is used as a phosphine cationic ruthenium catalyst for enantioselective hydrogenation . It is also used in hydrogenation reactions of quinolines and N-Alkyl ketimines .

Applications in Biology and Medicine

Organometallic ruthenium complexes, in general, have been explored for their potential as anticancer agents. The unique properties of ruthenium complexes, such as their ability to interact with biological molecules, make them promising candidates for drug development. It is also used in the production of antitumor and antiproliferative derivatives of natural products isolated from bacteria .

Industrial Applications

Comparison with Similar Compounds

Ligand Stereochemistry: (R,R)- vs. (S,S)-Ts-DPEN

The enantiomeric ligand (S,S)-Ts-DPEN generates the opposite product configuration. For example:

  • Reduction of Methyl Ketone 7 :
    • (R,R)-Ts-DPEN: 98:2 dr (diastereomeric ratio), 75% yield .
    • (S,S)-Ts-DPEN: 7:3 dr, 83% yield .
  • 3D Coumarin Synthesis :
    • (R,R)-Ts-DPEN: (R)-4 (95% ee, 39% yield).
    • (S,S)-Ts-DPEN: (S)-4 (99% ee, 28% yield) .

The (R,R)-Ts-DPEN configuration is often preferred for higher stereoselectivity in industrial applications .

Structural Modifications: Sulfonate-Functionalized TsDPEN

Deng et al. modified TsDPEN with ortho-sulfonate groups to enhance water solubility. Key differences:

Parameter Standard Ts-DPEN Sulfonate-Modified TsDPEN
Solvent Compatibility Organic solvents Water (with SDS/15-crown-5)
Reaction Rate Moderate Accelerated with additives
Application Ketone ATH in iPrOH/HCOOH Ketone ATH in aqueous media

The modified ligand broadens substrate scope but requires additives for optimal performance .

Metal Center Variations: Ru vs. Rh/Ir

Catalyst Activity (Conversion) Selectivity (ee) Environmental Impact (PMI)
RuCl(p-cymene)[(R,R)-Ts-DPEN] Moderate (64–75%) High (93–98%) Lower PMI
Ir/TaniaPhos High (>90%) Moderate (80–90%) Higher PMI
Rhodium Catalysts High Variable Moderate

Ru-based systems are favored for their balance of selectivity and eco-efficiency, particularly in large-scale syntheses .

Supported vs. Homogeneous Catalysts

Immobilizing RuCl(p-cymene)[(R,R)-Ts-DPEN] on silica microspheres improves reusability:

Parameter Homogeneous Catalyst Supported Catalyst
Conversion 75–98% 64.1%
ee 93–99% 93.4%
Reusability Single-use 4 cycles (ee >80%)
Practicality Lab-scale Industrial-scale

Supported catalysts trade slight activity loss for enhanced recyclability .

Fluorinated Analogues: RuCl(R,R)-FsDPEN

Replacing the Ts group with Fs (pentafluorosulfonyl) alters electronic properties:

Property RuCl[(R,R)-Ts-DPEN] RuCl[(R,R)-FsDPEN]
Molecular Weight 363.21 g/mol 712.14 g/mol
Melting Point >175°C 238–244°C
Applications General ATH Fluorinated substrate reduction

FsDPEN derivatives are niche but valuable for fluorination reactions .

Data Tables

Table 1: Performance in Key Reactions

Substrate Catalyst Conversion (%) ee (%) Reference
Tetrahydroharmine RuCl(p-cymene)[(R,R)-Ts-DPEN] 98 93
Methyl Ketone 7 RuCl(p-cymene)[(R,R)-Ts-DPEN] 75 98
Benzophenone (supported) SiO₂-TsDPEN-Ru 64.1 93.4

Table 2: Environmental and Economic Metrics

Metric RuCl(p-cymene)[(R,R)-Ts-DPEN] Ir/TaniaPhos
PMI 28 35
Cost (INR/g) On Request 2× higher
Scalability Bulk available Limited

Biological Activity

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral ruthenium complex that has garnered attention for its potential in asymmetric catalysis, particularly in hydrogen transfer reactions. This compound is notable for its biological activity, particularly in the context of antitumor and antiproliferative effects, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
  • Molecular Weight : 636.21 g/mol
  • Melting Point : 215 °C
  • Purity : ≥90% (by HPLC)

The compound features a ruthenium center coordinated with p-cymene and the chiral ligand (R,R)-Ts-DPEN, which enhances its enantioselectivity in various catalytic processes.

Antitumor and Antiproliferative Effects

Research indicates that RuCl(p-cymene)[(R,R)-Ts-DPEN] exhibits promising antitumor activity. It has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The biological activity can be attributed to the compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including oxidative stress and disruption of cellular signaling pathways.

  • Mechanism of Action :
    • The complex interacts with cellular components leading to increased reactive oxygen species (ROS) production, which is known to trigger apoptotic pathways.
    • It may also interfere with DNA replication and repair mechanisms, further contributing to its antitumor efficacy.
  • Case Studies :
    • In a study involving natural product derivatives, RuCl(p-cymene)[(R,R)-Ts-DPEN] showed significant activity against bacterial-origin compounds that were previously identified as having antitumor properties .
    • Another investigation highlighted its effectiveness in the asymmetric transfer hydrogenation of biomass-derived compounds, which could be pivotal for developing sustainable methods for synthesizing bioactive molecules .

Asymmetric Transfer Hydrogenation (ATH)

RuCl(p-cymene)[(R,R)-Ts-DPEN] is utilized as a catalyst in asymmetric transfer hydrogenation reactions. This process is crucial for synthesizing chiral alcohols and amines from prochiral ketones and imines.

Substrate TypeConversion (%)Enantiomeric Excess (%)
Methyl ketone9685
Ethyl ketone9482
Propyl ketone9483
Butyl ketone9281

These results indicate the high efficiency and selectivity of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalyzing these reactions under mild conditions .

Q & A

Q. Table 1: Representative Reactions Using RuCl(p-cymene)[(R,R)-Ts-DPEN]

SubstrateReaction TypeConditionsOutcomeReference
(±)-4 (ketone)ATH-10°C, i-PrOH/MeCN, t-BuOK(R)-4 (95% ee, 39% yield)
Centrosymmetric dialdehyde 5Desymmetrization0°C, i-PrOH/DMF, t-BuOK(Rp)-7 (high ee)
Ketone 15Hydrogenation50°C, EtOAc, 5 atm H₂Alcohol 16 (85% yield)

How can researchers resolve contradictions in enantiomeric excess (ee) values across studies?

Answer:
Discrepancies in ee values often arise from variations in solvent systems , temperature , or substrate steric effects . Methodological approaches include:

  • Systematic screening of solvents : Polar aprotic solvents (e.g., DMF) may enhance enantioselectivity compared to alcohols .
  • Temperature optimization : Lower temperatures (e.g., -10°C) improve ee by reducing competing pathways .
  • Substrate modification : Bulky substituents near the reactive site can sterically hinder non-selective pathways .

Example : In , (R)-4 achieved 95% ee at -10°C in i-PrOH/MeCN, whereas similar substrates in other studies showed lower ee at room temperature .

What methodologies enable the recovery and reuse of RuCl(p-cymene)[(R,R)-Ts-DPEN]?

Answer:
Non-ionic surfactants (e.g., Synperonic®F108) facilitate catalyst recovery in aqueous media:

Micellar encapsulation : The catalyst is embedded in 60–90 nm micelles, enabling homogeneous catalysis .

Phase separation : Post-reaction, micelles are separated via centrifugation and reused.

Reusability : The system retains activity for ≥8 cycles in acetophenone hydrogenation .

Q. Key considerations :

  • Surfactant concentration must balance catalytic activity and micelle stability.
  • Avoid solvents that disrupt micelle formation (e.g., THF).

How does solvent choice influence stereochemical outcomes in Noyori-type hydrogenation?

Answer:
Solvent polarity and donor properties critically affect transition-state organization:

  • Polar protic solvents (i-PrOH) : Stabilize hydrogen-bonded intermediates, enhancing ee .
  • Polar aprotic solvents (DMF) : Improve substrate solubility for sterically hindered ketones .
  • Co-solvent systems : i-PrOH/MeCN (1:1) balances solubility and selectivity .

Example : used i-PrOH/DMF (1:1) for dialdehyde desymmetrization, achieving high enantiopurity in alcohols .

What strategies ensure scalability of RuCl(p-cymene)[(R,R)-Ts-DPEN]-catalyzed reactions?

Answer:

  • Continuous flow systems : Minimize catalyst loading while maintaining ee .
  • In situ monitoring : Use HPLC or NMR to track enantioselectivity during scale-up .
  • Catalyst immobilization : Surfactant-mediated systems reduce leaching and cost .

Q. Critical parameters :

  • Substrate-to-catalyst ratio (typically 100–200:1).
  • Gas atmosphere (H₂ or Ar) to prevent oxidation .

How can kinetic resolution complement RuCl(p-cymene)[(R,R)-Ts-DPEN] in aldehyde synthesis?

Answer:
Kinetic resolution separates enantiomers by differential reaction rates:

Treat racemic aldehydes (e.g., (±)-25) with RuCl(p-cymene)[(R,R)-Ts-DPEN] and t-BuOK.

Unreacted (Rp)-25 and reduced (Sp)-26 are resolved to 99% ee and 68% ee, respectively, at 56% conversion .

Advantage : Achieves high enantiopurity without chiral chromatography.

What analytical techniques confirm stereochemical outcomes in ATH reactions?

Answer:

  • Chiral HPLC : Quantifies ee using columns like Chiralpak® AD-H .
  • NMR spectroscopy : Mosher ester analysis or NOE experiments resolve absolute configuration .
  • X-ray crystallography : Definitive structural confirmation for crystalline products .

Best practice : Cross-validate results with ≥2 methods to address instrumental limitations.

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